3,4-Dichloro-5-nitropyridine
Overview
Description
3,4-Dichloro-5-nitropyridine is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a nitro group at the 5th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
3,4-Dichloro-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3,4-dichloro-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
It’s known that nitropyridines can be involved in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Moreover, the reaction conditions, such as the presence of certain solvents or reagents, can also affect the compound’s reactivity and subsequent interactions with its targets .
Safety and Hazards
Future Directions
The synthesis of nitropyridines, including 3,4-Dichloro-5-nitropyridine, has been a subject of research due to their importance in various fields. Future directions could involve exploring more efficient synthesis methods and investigating the potential applications of these compounds in different areas .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the conformation and function of the target molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding often involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that there is a threshold dose above which this compound can cause significant changes in cellular function and overall health of the animal. These effects can include alterations in enzyme activity, changes in gene expression, and disruptions in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound can inhibit certain enzymes involved in the metabolism of other compounds, leading to an accumulation of substrates and a decrease in the levels of products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and it can also bind to proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of this compound, thereby influencing its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and influence their function. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitropyridine typically involves the nitration of 3,4-dichloropyridine. One common method includes the reaction of 3,4-dichloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 3,4-Dichloro-5-aminopyridine.
Substitution: 3,4-Diamino-5-nitropyridine or other substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3,4-Dichloropyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,4-Dichloro-5-nitropyridine: Similar but with chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness: 3,4-Dichloro-5-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and makes it a valuable intermediate in the synthesis of various compounds. Its ability to undergo selective reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3,4-dichloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPLFVLCXIYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474398 | |
Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56809-84-8 | |
Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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